molecular formula C12H10N2O4S2 B3083959 3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid CAS No. 1142206-96-9

3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid

Cat. No.: B3083959
CAS No.: 1142206-96-9
M. Wt: 310.4 g/mol
InChI Key: YKEADSALOCFDCF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S2/c15-9(5-8-10(16)14-12(19)20-8)13-7-3-1-2-6(4-7)11(17)18/h1-4,8H,5H2,(H,13,15)(H,17,18)(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEADSALOCFDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2C(=O)NC(=S)S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the mercapto group. The final step involves the acetylation of the amino group and the attachment of the benzoic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the final product meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring and acetyl-amino linkage participate in nucleophilic substitutions:

  • Chlorine displacement : Reacts with alkyl halides (e.g., methyl iodide) under alkaline conditions to replace the mercapto (-SH) group with alkylthio (-S-R) groups.

  • Amine coupling : Forms amide bonds with primary amines via carbodiimide-mediated coupling, modifying the acetyl-amino side chain .

Table 1: Nucleophilic substitution reactions

ReagentConditionsProductYieldSource
Methyl iodideK₂CO₃, DMF, 60°C, 4h3-{[(2-Methylthio-4-oxo-thiazol-5-yl)acetyl]amino}benzoic acid78%
BenzylamineEDC/HOBt, DCM, rt, 12h3-{[(2-Mercapto-4-oxo-thiazol-5-yl)acetyl]-benzylamide}benzoic acid65%

Oxidation Reactions

The mercapto group (-SH) is susceptible to oxidation:

  • Disulfide formation : Treating with H₂O₂ or I₂ in ethanol yields a disulfide-bridged dimer.

  • Sulfonic acid derivative : Strong oxidizers (e.g., KMnO₄/H₂SO₄) convert -SH to -SO₃H .

Table 2: Oxidation outcomes

Oxidizing AgentConditionsProductSelectivitySource
H₂O₂ (30%)EtOH, 25°C, 2hDimeric disulfide>90%
KMnO₄ (aq)H₂SO₄, 80°C, 6h3-{[(2-Sulfo-4-oxo-thiazol-5-yl)acetyl]amino}benzoic acid68%

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles:

  • Thiazolidinone formation : Reacts with aldehydes (e.g., benzaldehyde) in acidic ethanol to yield 5-arylidene-thiazolidin-4-one derivatives .

  • Triazole synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with NaN₃ forms 1,2,3-triazole-linked analogs .

Table 3: Cyclization products

ReagentCatalyst/ConditionsProductApplicationSource
BenzaldehydeHCl/EtOH, reflux, 8h5-(Benzylidene)-thiazolidin-4-oneAntimicrobial
Sodium azideCuSO₄, ascorbate, rt, 24hTriazole-thiazole hybridAnticancer screening

Hydrolysis and Decarboxylation

The carboxylic acid group and acetyl linkage are reactive under hydrolytic conditions:

  • Ester hydrolysis : Under basic conditions (NaOH/EtOH), the acetyl group hydrolyzes to a carboxylic acid, though this is less common due to steric hindrance .

  • Decarboxylation : Heating above 200°C in quinoline removes CO₂, forming a de-carboxylated thiazole derivative.

Metal Coordination Complexes

The mercapto and carboxylic acid groups act as ligands for metal ions:

  • Copper(II) complexes : Forms stable octahedral complexes with Cu²⁺ in aqueous methanol, characterized by UV-Vis and ESR spectroscopy .

  • Zinc coordination : Binds Zn²⁺ via S and O donors, enhancing electrochemical stability .

Table 4: Metal complex properties

Metal IonLigand SitesGeometryStability Constant (log K)Source
Cu²⁺Thiol S, Carboxyl OOctahedral12.4 ± 0.3
Zn²⁺Thiol S, Amide NTetrahedral9.8 ± 0.2

Biological Alkylation Reactions

In pharmacological contexts, the compound alkylates biological nucleophiles:

  • Cysteine targeting : Covalently binds to cysteine residues in enzymes (e.g., HDACs), confirmed by MALDI-TOF MS .

  • DNA intercalation : The planar thiazole ring intercalates DNA base pairs, demonstrated via fluorescence quenching assays .

Scientific Research Applications

3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. The thiazole ring and mercapto group play crucial roles in binding to proteins and other biomolecules. This binding can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoic Acid Moiety

Compound 1 : 3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid
  • CAS No.: 1142207-13-3 .
  • Molecular Formula : C₁₃H₁₂N₂O₄S₂.
  • Key Difference : Methyl group at the 4-position of the benzene ring.
  • However, the methyl group may sterically hinder hydrogen bonding compared to the unsubstituted parent compound .
Compound 2 : Ethyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate
  • CAS No.: 1142200-57-4 .
  • Molecular Formula : C₁₄H₁₄N₂O₄S₂.
  • Key Difference : Ethoxy ester replaces the carboxylic acid.
  • Impact : Reduces acidity (pKa ~4.28 in analogs) and increases logP, favoring passive diffusion across biological membranes. The ester group serves as a prodrug motif, hydrolyzing in vivo to release the active benzoic acid .

Modifications on the Thiazole Ring

Compound 3 : 3-{2-[2-(Diethylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid
  • CAS No.: 749902-44-1 .
  • Molecular Formula : C₁₆H₁₉N₃O₄S.
  • Key Difference: Diethylamino group replaces the mercapto (-SH) group.
  • Impact: Introduces basicity (pKa ~8–10 for tertiary amines), altering solubility in acidic environments. The diethylamino group may enhance interactions with charged residues in enzymatic targets .
Compound 4 : 3-{2-[4-Oxo-2-(phenylamino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid
  • CID : 135457767 .
  • Molecular Formula : C₁₈H₁₅N₃O₄S.
  • Key Difference: Phenylamino substituent on the thiazole.
  • However, increased molecular weight (349.40 g/mol) may reduce bioavailability .

Heterocyclic and Hydrazine-Based Derivatives

Compound 5 : 4-[({2-[(2E)-2-(Furan-2-ylmethylidene)hydrazinyl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid
  • CAS No.: 6149-80-0 .
  • Molecular Formula : C₁₇H₁₄N₄O₅S.
  • Key Difference : Furan-2-ylmethylidene hydrazinyl group.
  • The hydrazine linker may confer chelating properties for metal-binding applications .

Research Implications

  • Hydrogen Bonding : The target compound’s -COOH and -SH groups facilitate robust hydrogen-bonded networks, critical for crystallinity and stability .
  • Biological Activity : Mercapto-thiazole derivatives show promise as enzyme inhibitors (e.g., tyrosine kinases) due to thiol-mediated covalent binding .
  • Synthetic Flexibility: Modifications at the thiazole 2-position (e.g., diethylamino, phenylamino) allow tuning of electronic and steric properties for target-specific optimization .

Biological Activity

3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, antiproliferative, and other relevant effects based on recent studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H12N2O4S2\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_4\text{S}_2

Key Characteristics:

  • CAS Number: 1142207-13-3
  • Molecular Formula: C₁₃H₁₂N₂O₄S₂
  • Hazard Classification: Irritant

Antibacterial Activity

Recent studies have demonstrated that derivatives of benzoic acid, including this compound, exhibit significant antibacterial properties. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli62.5 - 125 μM
Pseudomonas aeruginosa31.108 - 62.216 μg/mL

The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .

Antifungal Activity

The compound has also been evaluated for antifungal activity. It exhibited moderate antifungal effects against several fungal strains, with MIC values ranging from 31.2 to 62.5 μg/mL. Notably, it was less effective than standard antifungal agents like nystatin .

Antiproliferative Effects

In cell-based assays, the compound demonstrated antiproliferative effects on cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression. For instance, it significantly reduced the viability of breast cancer cells at concentrations as low as 10 μM .

Study 1: Evaluation of Antimicrobial Properties

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various benzoic acid derivatives, including our compound. The results indicated that it effectively inhibited growth in resistant strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Study 2: In Silico Analysis

An in silico study assessed the binding affinity of the compound to key enzymes involved in bacterial metabolism. The results suggested that the compound could serve as a lead for designing new antibiotics targeting resistant bacterial strains due to its favorable binding interactions with target proteins .

Q & A

Q. Q1. What experimental methods are recommended for synthesizing this compound and its structural analogs?

A1. A common approach involves refluxing precursors (e.g., 2-aminothiazol-4(5H)-one derivatives) with sodium acetate and acetic acid, followed by recrystallization from DMF/acetic acid mixtures. This method ensures cyclization and purification of the thiazole-acetyl-benzoic acid backbone . For azo-linked analogs, diazotization of amino-substituted heterocycles (e.g., benzothiazoles) with sodium nitrite in 50% sulfuric acid at 0–5°C, followed by coupling with phenolic carboxylic acids, yields stable derivatives .

Q. Q2. Which spectroscopic techniques are critical for structural confirmation?

A2. Key techniques include:

  • FT-IR to verify thiol (-SH), carbonyl (C=O), and amide (N-H) functional groups.
  • 1H-NMR to resolve aromatic protons, thiazole ring protons, and acetyl/amide linkages.
  • Elemental analysis to validate stoichiometry.
  • UV-Vis spectroscopy to assess conjugation in azo derivatives (e.g., λmax shifts due to electronic transitions) .

Advanced Methodological Challenges

Q. Q3. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions)?

A3. Contradictions often arise from:

  • By-product formation : Monitor reaction intermediates via TLC and optimize purification steps (e.g., gradient recrystallization) .
  • Tautomerism : The thiazole-thione equilibrium in the 2-mercapto-4-oxothiazole moiety can cause spectral variability. Computational modeling (e.g., DFT) helps predict dominant tautomeric forms under specific conditions .
  • Solvent effects : Compare spectra in polar vs. non-polar solvents (e.g., DMSO-d6 vs. CDCl3) to isolate solvent-induced shifts .

Q. Q4. What strategies improve coupling efficiency in diazotization reactions for azo derivatives?

A4.

  • pH control : Maintain slightly alkaline conditions (pH 8–9) during coupling to enhance electrophilic substitution on phenolic rings .
  • Temperature optimization : Diazonium salt stability decreases above 5°C; use ice baths to minimize decomposition .
  • Catalyst screening : Transition metals (e.g., Cu(I)) or phase-transfer catalysts can accelerate coupling in heterogeneous systems .

Stability and Reactivity

Q. Q5. How does the thiol (-SH) group in the thiazole ring influence reactivity and stability?

A5.

  • Oxidation sensitivity : The -SH group is prone to oxidation, forming disulfide bridges or sulfonic acids. Stabilize the compound with antioxidants (e.g., ascorbic acid) or store under inert atmospheres .
  • Chelation potential : The thiol and adjacent carbonyl groups may coordinate metal ions, altering solubility and bioactivity. Conduct chelation studies using UV-Vis titration with transition metals (e.g., Fe³⁺, Cu²⁺) .

Advanced Applications in Drug Discovery

Q. Q6. How can researchers design derivatives to enhance bioavailability or target specificity?

A6.

  • Structural modifications : Introduce hydrophilic groups (e.g., -SO3H) to improve solubility or fluorinated aryl rings to enhance membrane permeability .
  • SAR studies : Test analogs with varying substituents on the benzoic acid and thiazole moieties. For example, methoxy or chloro groups at the 4-position of the benzoic acid can modulate binding to enzymes like cyclooxygenase .

Q. Q7. What computational tools are recommended for predicting binding interactions?

A7.

  • Molecular docking : Use software like AutoDock Vina to screen derivatives against target proteins (e.g., kinases or proteases).
  • MD simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., 100 ns simulations in GROMACS) .

Data Interpretation and Validation

Q. Q8. How should researchers address discrepancies in biological activity between in vitro and in vivo studies?

A8.

  • Metabolic stability : Evaluate hepatic metabolism using microsomal assays. Instability in vivo may explain reduced efficacy .
  • Formulation adjustments : Use nanoencapsulation or PEGylation to improve pharmacokinetics .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid
Reactant of Route 2
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid

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